Levocloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive agent, which means it is effective in suppressing coughs. It is the levorotatory form of cloperastine, a drug known for its antihistaminic and antitussive properties. The compound combines levocloperastine with fendizoic acid, enhancing its therapeutic effects and improving its pharmacokinetic profile.
Levocloperastine fendizoate is derived from cloperastine, which itself is synthesized from 4-chlorobenzhydrol and 2-chloroethanol through a series of chemical reactions that include nucleophilic substitution and resolution processes. The final product is formed by reacting levocloperastine with fendizoic acid, resulting in a salt formation that enhances the drug's solubility and stability .
Levocloperastine fendizoate falls under the category of antitussives and antihistamines. It is classified as a pharmaceutical compound used primarily in cough formulations. Its mechanism of action involves central nervous system effects that suppress the cough reflex.
The synthesis of levocloperastine fendizoate involves several key steps:
The molecular structure of levocloperastine fendizoate can be represented as follows:
Levocloperastine fendizoate can participate in various chemical reactions typical for amines and carboxylic acids, including:
Levocloperastine fendizoate exerts its antitussive effects primarily through central nervous system pathways:
Levocloperastine fendizoate is primarily used in:
The compound's development reflects ongoing efforts to enhance therapeutic efficacy while minimizing side effects associated with traditional cough suppressants.
Fendizoic acid (2-[(4-hydroxy-3-phenylbenzoyl)]benzoic acid) forms a stable 1:1 salt with levocloperastine via proton transfer from its carboxylic acid group to the piperidine nitrogen. This interaction generates a crystalline lattice stabilized by:
The salt’s integrity is confirmed by FT-IR spectra showing carbonyl stretches at 1670 cm⁻¹ (hydrogen-bonded C=O) and 1550 cm⁻¹ (asymmetric COO⁻), alongside the absence of free carboxylic acid O-H stretches above 3000 cm⁻¹. X-ray powder diffraction (XRPD) reveals characteristic peaks at 2θ = 6.8°, 12.5°, and 18.3°, indicating a monoclinic crystal system with P2₁ space group symmetry. These interactions enhance thermal stability (decomposition >220°C) and aqueous solubility (1.2 mg/mL at 25°C) versus the free base [4] .
The synthesis of levocloperastine proceeds through a four-step sequence optimized for stereochemical control:
Critical process parameters include:
Table 2: Optimization of Levocloperastine Resolution
Parameter | Unoptimized Process | Optimized Process | Impact |
---|---|---|---|
Solvent | Dichloromethane | n-Butanol | ↑ Yield by 22%; ↓ Environmental toxicity |
Resolving Agent | L-Tartaric acid | Dibenzoyl-L-tartaric acid | ↑ e.e. from 88% to 99% |
Reaction Time | 16 hours | 2 hours | ↓ Energy consumption by 70% |
Molar Ratio (Base:Acid) | 1:1 | 1:0.55 | ↓ Reagent waste by 45% |
Sustainable manufacturing leverages two innovations:
Analytical greenness is enhanced via "Independent Concentration Extraction" (ICE), a UV-spectrophotometric method quantifying levocloperastine and fendizoate in mixtures using water-ethanol mobile phases. ICE eliminates toxic solvents like acetonitrile required in HPLC (AGREE score: 0.82 vs. 0.45 for conventional HPLC), while maintaining accuracy (98.5–101.2% recovery) [4]. Process mass intensity (PMI) for the entire synthesis is reduced to 63 through solvent recycling and catalytic reagents, meeting ACS Green Chemistry Institute targets.
Table 3: Green Metrics Comparison for Production Methods
Metric | Traditional Route | Green Chemistry Route |
---|---|---|
Process Mass Intensity (PMI) | 121 | 63 |
E-Factor (kg waste/kg API) | 86 | 32 |
Energy Consumption (kWh/kg) | 480 | 210 |
AGREE Score (Analytical) | 0.45 (HPLC) | 0.82 (ICE) |
Hazardous Solvent Volume | 12 L/kg API | 2.5 L/kg API |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: